Asperosaponin VI
Overview
Description
Asperosaponin VI is recognized for its range of biological and pharmacological activities, including cardioprotective, osteogenic, and neuroprotective effects. It has been isolated and studied for its potential in treating conditions such as myocardial infarction, osteoporosis, and inflammation-induced depression.
Synthesis Analysis
The synthesis of Asperosaponin VI involves its extraction from the roots of Dipsacus asper. The process typically includes solvent extraction, followed by purification techniques such as column chromatography and high-performance liquid chromatography to isolate the compound in a pure form.
Molecular Structure Analysis
Asperosaponin VI is a triterpene saponin characterized by a complex molecular structure that includes multiple hydroxyl groups, which may contribute to its solubility and bioactivity. Its structure has been elucidated through various spectroscopic methods, including mass spectrometry and nuclear magnetic resonance.
Chemical Reactions and Properties
The chemical properties of Asperosaponin VI are influenced by its triterpene saponin structure, which is known to interact with biological membranes and proteins. These interactions can lead to various biological effects, including modulation of signaling pathways and enzymatic activities.
Physical Properties Analysis
The physical properties of Asperosaponin VI, such as solubility, melting point, and stability, are crucial for its pharmacological applications. These properties can affect its absorption, distribution, metabolism, and excretion in the body.
Chemical Properties Analysis
Asperosaponin VI's chemical reactivity, particularly its ability to undergo hydrolysis, oxidation, and conjugation reactions, plays a significant role in its metabolic pathways. These reactions can lead to the formation of active metabolites or facilitate its elimination from the body.
- Li et al. (2010) investigated the cardioprotective effects of Asperosaponin VI in a rat model of acute myocardial infarction, suggesting its potential in scavenging lipid peroxidation products and reactive oxygen species (Li et al., 2010).
- Mo et al. (2023) revealed the enhancement of Asperosaponin VI's biopharmacological characteristics through dynamic self-assembly in the gastrointestinal environment, which could improve its oral bioavailability (Mo et al., 2023).
Scientific Research Applications
Bone Marrow Stromal Cell Osteogenic Differentiation : Asperosaponin VI promotes the proliferation and osteogenic differentiation of bone marrow stromal cells, enhancing markers like ALP activity and calcified nodule formation. This effect is mediated through the PI3K/AKT signaling pathway, highlighting its potential in treating osteoporosis (Ke et al., 2016).
Cardioprotective Effects : It exhibits protective roles against acute myocardial infarction in rats by reducing serum levels of damage markers like CK-MB and LDH, enhancing antioxidant defense enzymes, and preventing mitochondrial damage. This suggests potential applications in treating heart diseases (Li et al., 2010).
Osteogenic Differentiation via Estrogen Signaling : Asperosaponin VI induces osteogenic differentiation of human umbilical cord mesenchymal stem cells through the estrogen signaling pathway. This finding indicates its potential as an anti-osteoporosis drug (Niu et al., 2022).
Neuroprotective Effects in Depression : It ameliorates depression-like behaviors in mice by inducing a neuroprotective microglial phenotype, thus restoring hippocampal synaptic plasticity. This is mediated through the PPAR-γ pathway, pointing to its application in treating depression (Jiang et al., 2021).
Attenuation of Cardiac Dysfunction and Myocardial Fibrosis : Long-term oral administration of Asperosaponin VI in a rat model showed improvement in cardiac function and reduction in myocardial fibrosis. This suggests its potential in managing chronic myocardial infarction (Li et al., 2012).
Promoting Angiogenesis and Wound Healing : Asperosaponin VI enhances angiogenesis and wound healing in rats by up-regulating the HIF-1α/VEGF signaling pathway. This indicates its potential use in treating vascular injury-related wounds (Wang et al., 2017).
Lipid-Lowering Effect in Non-alcoholic Fatty Liver Disease : It exhibits a lipid-lowering effect in a mouse model with NAFLD, suggesting its potential as a treatment agent for this condition (Li Guang-ru, 2014).
Treatment of Recurrent Spontaneous Abortion : Asperosaponin VI exerts therapeutic effects on recurrent spontaneous abortion, possibly by regulating key targets in decidual cells and promoting decidualization (Xia et al., 2022).
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3/t23-,24-,25+,26+,27+,28+,29-,30-,31+,32+,33-,34-,35+,36+,37+,38+,39-,40-,43-,44-,45+,46+,47-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRXMHCQWYVXTE-HMRSNRLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
929.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Asperosaponin VI | |
CAS RN |
39524-08-8 | |
Record name | Asperosaponin VI | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39524-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
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